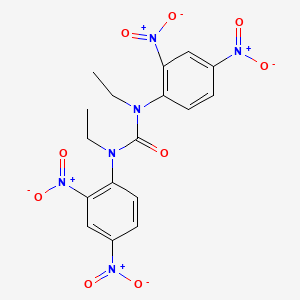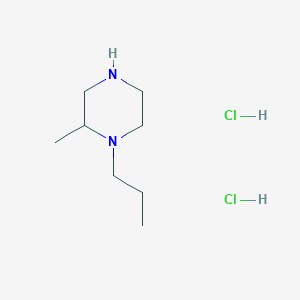
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea is a chemical compound known for its unique structure and properties It consists of two 2,4-dinitrophenyl groups attached to a diethylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea typically involves the reaction of 2,4-dinitrophenyl isocyanate with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2C6H3(NO2)2NCO+H2NCH2CH3→C6H3(NO2)2NHCONHCH2CH3
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The industrial process also involves purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,4-diaminophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea involves its interaction with molecular targets through its nitro and urea groups. The nitro groups can participate in redox reactions, while the urea backbone can form hydrogen bonds with target molecules. These interactions can affect the function of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4-dinitrophenyl)urea: Similar structure but lacks the diethyl groups.
1,3-Bis(2,4-dinitrophenyl)thiourea: Similar structure but contains a sulfur atom instead of oxygen in the urea group.
2,4-Dinitrophenylhydrazine: Contains a single 2,4-dinitrophenyl group attached to a hydrazine moiety.
Uniqueness
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea is unique due to the presence of both 2,4-dinitrophenyl groups and the diethylurea backbone. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
4596-98-9 |
|---|---|
Molecular Formula |
C17H16N6O9 |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
1,3-bis(2,4-dinitrophenyl)-1,3-diethylurea |
InChI |
InChI=1S/C17H16N6O9/c1-3-18(13-7-5-11(20(25)26)9-15(13)22(29)30)17(24)19(4-2)14-8-6-12(21(27)28)10-16(14)23(31)32/h5-10H,3-4H2,1-2H3 |
InChI Key |
GZRUZYZDXWDVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N(CC)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)



![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)


![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
